Fusarubin

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1702-77-8 |

|---|---|

Fórmula molecular |

C15H14O7 |

Peso molecular |

306.27 g/mol |

Nombre IUPAC |

3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione |

InChI |

InChI=1S/C15H14O7/c1-15(20)4-6-7(5-22-15)13(18)10-8(16)3-9(21-2)14(19)11(10)12(6)17/h3,17-18,20H,4-5H2,1-2H3 |

Clave InChI |

FKJXMYJPOKQPSS-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

Otros números CAS |

1702-77-8 |

Sinónimos |

fusarubin |

Origen del producto |

United States |

Foundational & Exploratory

Fusarubin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarubin is a polyketide-derived naphthoquinone, a class of secondary metabolites known for their vibrant pigmentation and diverse biological activities. First isolated from fungi of the Fusarium genus, particularly Fusarium solani, this compound has garnered significant interest within the scientific community for its potent antimicrobial and anticancer properties.[1] This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and known mechanisms of action, along with detailed experimental protocols for its isolation and biological evaluation.

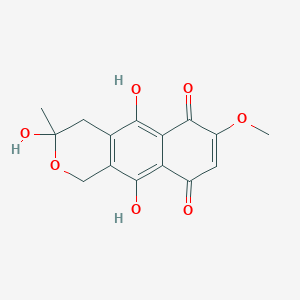

Chemical Identification and Structure

This compound is structurally characterized by a dihydronaphtho[2,3-c]pyran-5,10-dione core. Its precise chemical identity is defined by the following descriptors.

-

IUPAC Name: 3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione[1]

-

Synonyms: Oxyjavanicin[1]

-

CAS Number: 1702-77-8[1]

-

Molecular Formula: C₁₅H₁₄O₇[1]

-

SMILES: CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O[1]

-

InChI Key: FKJXMYJPOKQPSS-UHFFFAOYSA-N[1]

Chemical Structure:

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for this compound are crucial for its identification and characterization. Quantitative properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 306.27 g/mol | [1] |

| Appearance | Dark red, crystalline solid | [2] |

| Melting Point | 218 °C | |

| Solubility | Soluble in chloroform, dichloromethane, acetone, dioxane, pyridine; sparingly soluble in methanol; insoluble in water. | [2][3] |

| Density | 1.61 g/cm³ | |

| UV-Vis (λmax) | 294.5 nm, 316 nm, 524 nm | [3] |

| Infrared (IR) (cm⁻¹) | 3793 & 3400 (O-H stretch), 3002, 2923, 2855 (C-H stretch), 1736 & 1647 (C=O stretch), 1435, 1376, 1313 (C-C aromatic), 1243, 1048 (C=C stretch), 951-900 (Aromatic ring substitution) | [3] |

| Mass Spec (ESI-MS) | m/z 306.8 [M+H]⁺, 330.3 [M+Na]⁺ | [3] |

| ¹H and ¹³C NMR | Complete NMR data for this compound is not consistently available across public literature. However, detailed 1D and 2D NMR data for structurally similar derivatives, such as 3-methyl ether this compound, have been published.[1][4] | [1][4] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It also possesses notable antimicrobial properties.

Anticancer Activity

This compound has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly those derived from hematological malignancies such as acute myeloid leukemia (AML).[5][6] The primary mechanism involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[6]

Mechanism of Action: In OCI-AML3 leukemia cells, this compound initiates a signaling cascade that culminates in programmed cell death.[6][7]

-

p53/p21 Pathway Activation: this compound upregulates the expression of the tumor suppressor protein p53, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21. This action leads to cell cycle arrest, primarily at the G2/M phase.[6][7]

-

MAPK Pathway Modulation: The stability and expression of p21 are further enhanced by this compound's influence on the Mitogen-Activated Protein Kinase (MAPK) pathway. It decreases the phosphorylation (inactivation) of ERK while increasing the phosphorylation (activation) of p38.[5][6]

-

PI3K/Akt Pathway Inhibition: this compound decreases the phosphorylation of Akt, a key pro-survival kinase.[6][7]

-

Induction of Extrinsic Apoptosis: Inhibition of the Akt pathway leads to an increase in Fas ligand (FasL) production. The engagement of FasL with its receptor triggers the extrinsic apoptosis pathway, characterized by the activation of caspase-8 and the subsequent cleavage and activation of the executioner caspase-3.[6][7]

Antimicrobial Activity

This compound and its derivatives have shown inhibitory activity against a range of bacteria and fungi.[8] The proposed mechanism involves the stimulation of cellular respiration and the oxidation of membrane-bound NADH.[9] This process can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals, which cause oxidative stress and damage to critical cellular components like DNA and proteins, ultimately leading to microbial cell death.[9]

Experimental Protocols

Isolation and Purification from Fungal Culture

This protocol describes a general method for extracting and purifying this compound from a liquid culture of Fusarium solani.[2][8][10]

Methodology:

-

Fermentation: Cultivate the producing fungal strain (e.g., Fusarium solani) in a suitable liquid medium, such as a glycerol-mineral salts broth, for an extended period (e.g., 21 days) to allow for the accumulation of secondary metabolites.[8] Production can be optimized by adjusting carbon and nitrogen sources, with media containing sucrose and sodium nitrate showing high yields.[9][10]

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Acidify the liquid filtrate to a low pH with an acid like HCl.[10]

-

Perform a liquid-liquid extraction of the acidified broth using an organic solvent such as chloroform or ethyl acetate. Repeat the extraction multiple times to ensure a high recovery rate.[2][8]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography using silica gel as the stationary phase.[8]

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with dichloromethane and gradually adding methanol).

-

Monitor the eluted fractions using Thin-Layer Chromatography (TLC). This compound-containing fractions are typically dark red.

-

Pool the pure fractions and evaporate the solvent to obtain crystalline this compound.

-

-

Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods as detailed in Table 1.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.[1]

Methodology:

-

Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). Final concentrations may range from 100 to <1 µg/mL.[1]

-

Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) according to CLSI guidelines and add it to each well.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

In Vitro Anticancer Assay (Cell Viability and Western Blot)

This protocol assesses the effect of this compound on cancer cell viability and protein expression.[2][7]

Methodology:

-

Cell Culture: Culture a cancer cell line (e.g., OCI-AML3) in appropriate media and conditions.

-

Treatment: Seed cells in multi-well plates and treat them with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Viability Assessment:

-

After incubation, count the number of viable cells using a hemocytometer and trypan blue exclusion.

-

Alternatively, use assays like MTT or CellTiter-Glo to quantify cell viability.

-

-

Western Blot Analysis:

-

Lyse the treated cells to extract total protein.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for target proteins (e.g., p53, p21, p-ERK, cleaved caspase-3, β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze changes in protein expression relative to the loading control (β-actin).

-

References

- 1. Antibacterial Polyketides Isolated from the Marine-Derived Fungus Fusarium solani 8388 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajbls.com [ajbls.com]

- 4. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]

- 6. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New antibiotic pigments related to this compound from Fusarium solani (Mart.) Sacc. I. Fermentation, isolation, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fusarubin Biosynthesis Pathway in Fusarium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fusarubin biosynthesis pathway in fungi of the Fusarium genus. Fusarubins are a class of polyketide-derived naphthoquinone pigments responsible for the characteristic coloration of the sexual fruiting bodies (perithecia) in many Fusarium species.[1][2][3][4][5][6] These secondary metabolites have garnered interest for their potential biological activities, making their biosynthetic pathway a key area of study for natural product discovery and metabolic engineering.

The this compound Biosynthetic Gene Cluster (fsr)

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC), designated fsr.[1][3][7] In the model organism Fusarium fujikuroi, this cluster consists of six coregulated genes, fsr1 through fsr6.[1][2] The core enzymes essential for the synthesis and modification of the this compound backbone are encoded by the first three genes.[5][8]

-

fsr1 : Encodes a non-reducing polyketide synthase (NR-PKS), the key enzyme that constructs the initial polyketide chain.[2][5]

-

fsr2 : Encodes an O-methyltransferase responsible for methylation steps.[5][8]

-

fsr3 : Encodes a FAD-binding monooxygenase that catalyzes hydroxylation reactions.[5][8]

While orthologous fsr clusters are found across the Fusarium genus, the exact gene content can vary between species like F. solani and F. graminearum, potentially explaining the diversity of this compound-related compounds they produce.[5][9][10]

The Core Biosynthetic Pathway

The biosynthesis of fusarubins begins with the assembly of a heptaketide backbone from seven acetyl-CoA units by the Fsr1 enzyme.[4][11] This polyketide chain undergoes a series of cyclization and modification reactions to yield the final products. The central pathway, as elucidated through studies of deletion mutants in F. fujikuroi, is outlined below.[1][2][4]

References

- 1. Signaling Governed by G Proteins and cAMP Is Crucial for Growth, Secondary Metabolism and Sexual Development in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 4. Biosynthesis of fusarubins accounts for pigmentation of Fusarium fujikuroi perithecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Heterologous Expression of the Core Genes in the Complex this compound Gene Cluster of Fusarium Solani [mdpi.com]

- 9. vbn.aau.dk [vbn.aau.dk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Fusarubin-Producing Fungi: A Technical Guide for Scientific and Industrial Applications

An In-depth Examination of Fungal Species, Biosynthetic Pathways, and Production Methodologies for the Naphthoquinone Fusarubin

Introduction

This compound is a polyketide-derived naphthoquinone pigment produced by various species of filamentous fungi, most notably within the Fusarium genus.[1][2] This class of secondary metabolites has garnered significant interest from the scientific and pharmaceutical communities due to its diverse biological activities, including antimicrobial, antifungal, and potential anti-cancer properties.[3][4] First isolated from Fusarium javanicum, this compound and its structural analogues, such as javanicin, bostrycoidin, and anhydrothis compound, are responsible for the characteristic pigmentation of fungal structures like perithecia (sexual fruiting bodies).[1][5][6] Understanding the fungal species capable of producing this compound, the intricate biosynthetic pathways governing its formation, and the methodologies for its cultivation and extraction is critical for harnessing its therapeutic and industrial potential.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It details the specific fungal species known to produce this compound, presents quantitative production data in a structured format, elucidates the genetic and regulatory mechanisms of its biosynthesis, and offers detailed experimental protocols for its culture and isolation.

Fungi Species Known to Produce this compound

A diverse range of fungal species, primarily within the Fusarium genus, have been identified as producers of this compound and its related naphthoquinone analogues. The ability to synthesize these compounds is widespread, indicating a conserved biosynthetic machinery across these species.

Primary Producing Genus: Fusarium

-

Fusarium solani : Widely recognized as a significant producer of this compound, javanicin, bostrycoidin, and anhydrothis compound.[3][7][8][9] Its teleomorph, Nectria haematococca, is also a known producer.[2]

-

Fusarium fujikuroi : This species produces a range of this compound-type polyketides which are responsible for the pigmentation of its perithecia.[1][2][5][6]

-

Fusarium oxysporum : Various strains, including pathogenic formae speciales, are capable of synthesizing this compound analogues.[10][11][12]

-

Fusarium chlamydosporum : Production of this compound in this species is notably favored under nitrogen-limited conditions.[13][14]

-

Fusarium javanicum : The species from which this compound-related compounds like javanicin were first isolated.[1]

-

Fusarium graminearum : Known to produce the nitrogen-containing this compound analogue, bostrycoidin.[9]

-

Fusarium verticillioides and Fusarium proliferatum : These species also possess the genetic clusters for this compound production.[6][15]

Other Fungal Genera

-

Cladosporium sp. : An endophytic fungus from which this compound and anhydrothis compound have been isolated.[4]

-

Pestalotiopsis sp. : This species has been reported to produce the derivative 8-O-methyl this compound.[16]

Quantitative Analysis of this compound Production

The yield of this compound is highly dependent on the fungal species and the composition of the culture medium, particularly the carbon and nitrogen sources. The following table summarizes key quantitative data from production studies.

| Fungal Species | Compound(s) | Medium Composition | Yield (mg/L) | Reference |

| Fusarium solani | This compound | 100 g/L Sucrose, 4.6 g/L Ammonium Tartrate | 287 | [9] |

| Fusarium solani | This compound | Not specified | 189 | [9] |

| Fusarium solani | Javanicin | Not specified | 45 | [9] |

| Fusarium solani | This compound | 50 g/L Sucrose, 9.2 g/L Ammonium Tartrate | 47 | [9] |

| Fusarium solani | This compound | 50 g/L Sucrose, 4.6 g/L Ammonium Tartrate | 2.5 | [9] |

| F. solani (genes in S. cerevisiae) | Bostrycoidin | Heterologous expression | 2.2 | [9] |

Biosynthesis of this compound

The biosynthesis of this compound originates from a polyketide pathway encoded by a dedicated gene cluster. In Fusarium, this cluster is commonly referred to as fsr or PKS3.[1][9]

The this compound (fsr) Gene Cluster

The fsr cluster in F. fujikuroi contains six co-regulated genes essential for the synthesis of the this compound backbone.[1] The central enzyme is a non-reducing iterative type I polyketide synthase (NR-PKS), encoded by the fsr1 (PKS3) gene, which is directly responsible for assembling the initial polyketide chain.[1][9] Gene deletion and overexpression studies have confirmed that this cluster is responsible for the production of fusarubins, which serve as the pigments for perithecia.[1][2][5]

Proposed Biosynthetic Pathway

Based on the analysis of deletion mutants in F. fujikuroi, a biosynthetic pathway has been proposed. The NR-PKS Fsr1 synthesizes a heptaketide-aldehyde, which serves as a common intermediate.[9] This precursor then undergoes a series of enzymatic modifications, including cyclization, oxidation, and methylation, catalyzed by other enzymes in the fsr cluster to yield the various this compound analogues.

Caption: Proposed biosynthetic pathway for this compound and bostrycoidin from a common precursor.

Regulation of this compound Biosynthesis

This compound production is tightly regulated by environmental cues, primarily nitrogen availability.

-

Nitrogen Repression : In F. fujikuroi, high concentrations of glutamine strongly repress the biosynthesis of fusarubins.[1] Conversely, nitrogen-limiting conditions or the use of specific nitrogen sources like sodium nitrate can induce production.[1][14]

-

G-Protein Signaling : Heterotrimeric G-proteins are involved in regulating secondary metabolism. In F. fujikuroi, the Gα subunits FfG1 and FfG3 have been identified as negative regulators of the this compound biosynthetic pathway.[13] Their inactivation leads to an upregulation of fsr gene expression.

Caption: Regulatory network showing the influence of nitrogen and G-proteins on this compound production.

Experimental Protocols

Detailed and reproducible methodologies are essential for the study and production of this compound. The following protocols are synthesized from published literature.

Protocol 1: Fungal Culture for this compound Production

This protocol is adapted from studies on F. fujikuroi and F. solani.[1][9]

-

Strain Maintenance : Maintain fungal cultures on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage and subculture every 4-6 weeks.

-

Inoculum Preparation : Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a small agar plug (approx. 5 mm diameter) from a fresh PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to obtain a mycelial suspension.

-

Production Medium : Prepare the desired production medium. For induction in F. fujikuroi, use ICI medium supplemented with 6 mM sodium nitrate as the sole nitrogen source.[1] For high-yield production in F. solani, use a medium containing 100 g/L sucrose and 4.6 g/L ammonium tartrate.[9]

-

Fermentation : Inoculate 1 L of the production medium in a 2 L flask with 50 mL of the prepared inoculum. Incubate under the same conditions as the inoculum (25-28°C, 150 rpm) for 6-10 days. Monitor for the development of a characteristic red pigmentation in the culture broth.

Protocol 2: Extraction and Purification of Fusarubins

This protocol describes a general method for isolating fusarubins from liquid culture.[3][12]

-

Harvesting : After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation (5000 x g for 15 minutes).

-

Liquid-Liquid Extraction : Transfer the pigmented culture filtrate to a separatory funnel. Extract the fusarubins three times with an equal volume of a nonpolar solvent like chloroform or ethyl acetate.[3] The red pigments will partition into the organic phase.

-

Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude, pigmented residue.

-

Chromatographic Purification :

-

Dissolve the crude extract in a minimal amount of the appropriate solvent (e.g., chloroform).

-

Apply the dissolved extract to a silica gel column pre-equilibrated with a nonpolar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify and pool fractions containing the desired this compound analogues.

-

-

Final Purification : For higher purity, subject the pooled fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC) for final purification.[3]

-

Analysis : Confirm the identity and purity of the isolated compounds using HPLC with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Caption: General experimental workflow for the production and isolation of this compound from fungal cultures.

Conclusion

This compound and its related naphthoquinones represent a valuable class of fungal secondary metabolites with significant potential for development in the pharmaceutical and biotechnology sectors. A thorough understanding of the producer organisms, primarily from the Fusarium genus, is fundamental to exploring this potential. As demonstrated, this compound yields can be dramatically influenced by culture conditions, highlighting the importance of media optimization for industrial-scale production. The elucidation of the fsr gene cluster and its regulatory networks provides a genetic blueprint for enhancing production through metabolic engineering and synthetic biology approaches. The protocols detailed in this guide offer a robust framework for researchers to cultivate this compound-producing fungi, isolate these bioactive compounds, and further investigate their properties and applications.

References

- 1. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. New antibiotic pigments related to this compound from Fusarium solani (Mart.) Sacc. I. Fermentation, isolation, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Bright Side of Fusarium oxysporum: Secondary Metabolites Bioactivities and Industrial Relevance in Biotechnology and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi [mdpi.com]

- 14. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 15. researchgate.net [researchgate.net]

- 16. ajbls.com [ajbls.com]

The Potent Biological Activities of Fusarubin and Its Derivatives: A Technical Guide for Researchers

An in-depth exploration of the anticancer, antimicrobial, and cell signaling modulation properties of fusarubin and its analogs, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.

Introduction

This compound, a naphthoquinone pigment produced by various species of the fungus Fusarium, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a detailed examination of the biological properties of this compound and its derivatives, with a focus on their anticancer and antimicrobial effects. We delve into the molecular mechanisms underlying these activities, summarizing key signaling pathways modulated by these compounds. Furthermore, this guide presents a compilation of quantitative data on their efficacy and detailed protocols for essential experimental assays, serving as a valuable resource for researchers in the fields of oncology, microbiology, and drug discovery.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| This compound | OCI-AML3 (Acute Myeloid Leukemia) | 16.1 | [1] |

| This compound | HL-60 (Promyelocytic Leukemia) | Not specified, but active | [2] |

| This compound | U937 (Histiocytic Lymphoma) | Not specified, but active | [2] |

| This compound | Jurkat (T-cell Leukemia) | Not specified, but active | [2] |

| This compound | MRC-5 (Normal Human Lung Fibroblast) | 40.857 |

Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Anhydrothis compound | OCI-AML3 (Acute Myeloid Leukemia) | 45.5 (µg/mL) | [1] |

| Fusarithioamide B | BT-549 (Breast Cancer) | 0.09 | [3] |

| Fusarithioamide B | MCF-7 (Breast Cancer) | 0.21 | [3] |

| Fusarithioamide B | SKOV-3 (Ovarian Cancer) | 1.23 | [3] |

| Fusarithioamide B | HCT-116 (Colon Cancer) | 0.59 | [3] |

| Benzoquinone derivative | MCF-7 (Breast Cancer) | 11 | [4][5] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

-

p53 Signaling Pathway: this compound has been shown to upregulate the expression of the tumor suppressor protein p53.[1] This leads to an increase in the expression of p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest, preventing the proliferation of cancer cells.[1]

-

ERK/MAPK and Akt Signaling Pathways: this compound has been observed to decrease the phosphorylation of ERK and Akt.[1][2] The inhibition of these pro-survival pathways contributes to the induction of apoptosis in cancer cells. Decreased ERK phosphorylation can also lead to increased stability of p21.[1][2]

-

NF-κB Signaling Pathway: A benzoquinone derivative from a Fusarium pigment has been shown to inhibit the proliferation of estrogen receptor-positive breast cancer cells by suppressing the NF-κB signaling pathway.[4][5] This involves the inhibition of NF-κB p65 expression.[4]

Antimicrobial Activity

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the reported minimum inhibitory concentration (MIC) values of this compound and its derivatives against different microbial strains.

Table 3: Antimicrobial Activity of this compound and Its Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Fusarisolin I | Staphylococcus aureus n315 (MRSA) | 3 | [6] |

| Fusarisolin J | Staphylococcus aureus n315 (MRSA) | 3 | [6] |

| 5-deoxybostrycoidin | Staphylococcus aureus n315 (MRSA) | 6 | [6] |

| Fusarisolin H | Staphylococcus aureus NCTC 10442 (MRSA) | 6 | [6] |

| Fusarisolin J | Staphylococcus aureus NCTC 10442 (MRSA) | 6 | [6] |

| Trans-dihydrothis compound and analogs | Staphylococcus aureus | < 4 | [7] |

| Naphthoquinones (unspecified) | Mycobacterium tuberculosis | 25-50 | [7] |

| Naphthoquinone derivative 32 | Bacillus cereus | < 1 | [7] |

| Naphthoquinone derivative 33 | Bacillus cereus | < 1 | [7] |

| Naphthoquinone derivative 32 | Streptococcus pyogenes | < 1 | [7] |

| Naphthoquinone derivative 33 | Streptococcus pyogenes | < 1 | [7] |

| 2-pyrrolidone derivatives | Escherichia coli | 5-10 | [7] |

| Terpenoid derivative 72 | Pseudomonas aeruginosa | 6.3 | [7] |

| Terpenoid derivative 75 | Escherichia coli | 16 | [7] |

| 1,4-naphthoquinone analog 109 | Candida albicans | 6.16 (IC50) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of this compound or its derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound or its derivatives for the desired time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to analyze their expression levels.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, p-ERK, p-Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to modulate critical cellular signaling pathways underscores their therapeutic relevance. The data and protocols presented in this technical guide are intended to facilitate further research into these fascinating compounds and accelerate their translation into clinical applications. Further investigation into the structure-activity relationships of this compound derivatives and their in vivo efficacy is warranted to fully realize their therapeutic promise.

References

- 1. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]

- 4. Benzoquinone from Fusarium pigment inhibits the proliferation of estrogen receptor-positive MCF-7 cells through the NF-κB pathway via estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoquinone from Fusarium pigment inhibits the proliferation of estrogen receptor-positive MCF-7 cells through the NF-κB pathway via estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Polyketides Isolated from the Marine-Derived Fungus Fusarium solani 8388 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

Fusarubin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarubin is a polyketide-derived naphthoquinone pigment produced by various species of the fungal genus Fusarium.[1][2] This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, anticancer, and phytotoxic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known signaling pathways, particularly in the context of cancer research.

Natural Sources of this compound

This compound and its analogues are predominantly biosynthesized by a variety of Fusarium species. The production of these pigments can be influenced by several factors, including the fungal strain, culture medium composition, and fermentation conditions.

This compound-Producing Fungal Species

Several species of Fusarium have been identified as producers of this compound. These include, but are not limited to:

-

Fusarium solani : Widely recognized as a significant producer of this compound and related compounds like javanicin and bostrycoidin.[3][4]

-

Fusarium fujikuroi : This species is known to produce fusarubins, which are responsible for the pigmentation of its perithecia (fruiting bodies).[1][2]

-

Fusarium oxysporum : Various strains of this species have been shown to produce this compound and its derivatives.

-

Fusarium chlamydosporum : Recent studies have identified this species as a producer of this compound.[5][6]

-

Fusarium graminearum : While primarily known for producing other mycotoxins, some strains can also synthesize this compound-related compounds.[3]

Influence of Culture Conditions on this compound Production

The yield of this compound can be significantly manipulated by altering the composition of the culture medium, particularly the carbon and nitrogen sources.[3] Research has demonstrated that optimizing these nutritional parameters can lead to enhanced production and, in some cases, selective biosynthesis of specific this compound analogues.[3][4]

Quantitative Data on this compound Production

The following table summarizes the reported yields of this compound from different Fusarium species under various culture conditions. This data is crucial for selecting appropriate strains and cultivation parameters for maximizing production.

| Fungal Species | Carbon Source | Nitrogen Source | This compound Yield (mg/L) | Reference |

| Fusarium solani | Sucrose (100 g/L) | Ammonium tartrate (4.6 g/L) | 287 | [3] |

| Fusarium solani | Sucrose (180 g/L) | Low ammonium tartrate | up to 400 | [4] |

| Fusarium solani | Glycerol | Not specified | 77 | [3] |

| Fusarium solani | Sucrose | Sodium nitrate | 132 | [3] |

| Fusarium solani | Maltose | Sodium nitrate | 56 | [3] |

| Fusarium solani | Glucose | Sodium nitrate | 37 | [3] |

| Not specified | Not specified | Not specified | 189 | [3] |

Isolation and Purification of this compound

The isolation of this compound from fungal cultures typically involves a multi-step process encompassing extraction, chromatographic separation, and purification. The following sections provide detailed experimental protocols for these key stages.

Fungal Cultivation and Fermentation

Objective: To produce a sufficient biomass of a this compound-producing Fusarium species for subsequent extraction.

Materials:

-

This compound-producing Fusarium strain (e.g., Fusarium solani)

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or a defined synthetic medium)

-

Sterile flasks

-

Incubator shaker

Protocol:

-

Inoculate the Fusarium strain onto PDA plates and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

-

Prepare a spore suspension by flooding the PDA plate with sterile distilled water or a saline solution and gently scraping the surface.

-

Inoculate a sterile liquid culture medium in a flask with the spore suspension.

-

Incubate the culture in an incubator shaker at 25-28°C with agitation (e.g., 150-200 rpm) for 7-14 days. The appearance of a characteristic red or purple pigmentation in the mycelium and/or broth indicates the production of this compound.

Extraction of this compound

Objective: To extract crude this compound from the fungal culture.

Materials:

-

Fungal culture broth and mycelium

-

Organic solvents (e.g., chloroform, ethyl acetate, dichloromethane)

-

Separatory funnel

-

Filtration apparatus (e.g., cheesecloth, filter paper)

-

Rotary evaporator

Protocol:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Mycelial Extraction:

-

Dry the mycelium (e.g., by lyophilization or air drying).

-

Grind the dried mycelium into a fine powder.

-

Extract the powdered mycelium with a suitable organic solvent (e.g., chloroform or ethyl acetate) at room temperature with agitation for several hours. Repeat the extraction process 2-3 times.

-

Combine the solvent extracts and filter to remove any solid debris.

-

-

Broth Extraction:

-

Acidify the culture filtrate to a pH of approximately 2-3 with a suitable acid (e.g., HCl).

-

Extract the acidified filtrate with an equal volume of an immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer. Repeat the extraction process 2-3 times.

-

Combine the organic extracts.

-

-

Combine the mycelial and broth extracts (if applicable) and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Chromatographic Purification

Objective: To purify this compound from the crude extract using column chromatography and thin-layer chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (for column and thin-layer chromatography)

-

Glass column for chromatography

-

Eluting solvents (e.g., mixtures of hexane, ethyl acetate, chloroform, methanol)

-

TLC plates (silica gel coated)

-

Developing chamber for TLC

-

UV lamp for visualization

Protocol:

3.3.1. Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

-

Dissolve the crude this compound extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate or methanol).

-

Collect fractions of the eluate and monitor the separation by TLC.

-

Combine the fractions containing pure this compound (as determined by TLC).

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

3.3.2. Thin-Layer Chromatography (TLC)

-

Spot a small amount of the crude extract and the purified fractions onto a TLC plate.

-

Develop the TLC plate in a chamber containing an appropriate mobile phase (e.g., a mixture of chloroform and methanol).

-

After the solvent front has reached a suitable height, remove the plate and allow it to dry.

-

Visualize the separated compounds under a UV lamp. This compound typically appears as a distinct colored spot.

-

Calculate the Retention Factor (Rf) value for the this compound spot for identification and purity assessment.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anticancer activity, by modulating several key signaling pathways within cells. Understanding these pathways is critical for the development of this compound-based therapeutics.

Apoptosis Induction

This compound has been reported to induce apoptosis (programmed cell death) in various cancer cell lines.[1] This is often mediated through the activation of caspase cascades, which are central to the execution of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from proliferating. This effect is often linked to the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathway of this compound in Cancer Cells

References

- 1. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. ajbls.com [ajbls.com]

- 6. Flowchart Creation [developer.mantidproject.org]

Spectroscopic Profile of Fusarubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fusarubin, a naphthoquinone pigment produced by various Fusarium species. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. It also includes detailed experimental protocols for acquiring this data and explores a key signaling pathway influenced by this compound.

Spectroscopic Data of this compound

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption maxima that are indicative of its naphthoquinone chromophore.

| Wavelength (λmax) | Solvent | Reference |

| 294.5 nm, 316 nm, 524 nm | Not Specified | [1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3793, 3400 | O-H stretching | [1] |

| 3002, 2923, 2855 | C-H stretching | [1] |

| 1736, 1647 | C=O stretching (carbonyl) | [1] |

| 1520, 1435, 1376, 1313 | C=C stretching (aromatic) | [1] |

| 1243, 1048 | C-O stretching or C-H bending | [1] |

| 814, 754, 670 | C-H bending (aromatic) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete, unambiguously assigned ¹H and ¹³C NMR data for this compound are scarce in the literature. The following data is compiled based on the analysis of closely related this compound derivatives, such as 3-methyl ether this compound, and may serve as a reference. The numbering of the carbon skeleton is based on the pyranonaphthoquinone framework.

¹H NMR Spectroscopic Data (Reference)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Inferred) |

| ~12.45 | br s | OH-6 |

| ~7.63 | d | H-9 |

| ~7.05 | d | H-8 |

| ~3.98 | s | OMe-3 |

| ~3.29 | s | OMe-7 |

| ~1.52 | s | Me-3 |

¹³C NMR Spectroscopic Data (Reference)

| Chemical Shift (δ) ppm | Assignment (Inferred) |

| ~189.4 | C-5 |

| ~181.6 | C-10 |

| ~161.5 | C-6 |

| ~145.0 | C-7 |

| ~136.6 | C-9a |

| ~120.6 | C-9 |

| ~115.0 | C-8 |

| ~110.0 | C-5a |

| ~97.2 | C-3 |

| ~60.0 | OMe-7 |

| ~56.5 | OMe-3 |

| ~22.9 | Me-3 |

Experimental Protocols

The following sections outline the methodologies for obtaining the spectroscopic data presented above.

UV-Visible Spectroscopy

Instrumentation: A Shimadzu UV-1700 pharmaspec spectrophotometer or equivalent is used.[1]

Sample Preparation:

-

A stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or chloroform).

-

Serial dilutions are performed to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

Data Acquisition:

-

The spectrophotometer is blanked using the same solvent as the sample.

-

The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm.[1]

-

The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Perkin-Elmer Spectrum Two FT-IR spectrometer or equivalent is utilized.[1]

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of dry, purified this compound is ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹.[1]

-

The obtained spectrum is then analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker DPX-400 NMR spectrometer or a similar high-field instrument is employed.[2]

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2]

Data Acquisition:

-

¹H NMR: Standard proton NMR spectra are acquired. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

2D NMR (COSY, HSQC, HMBC): To aid in structural elucidation and assignment of signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed.[2]

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to exhibit cytotoxic activity against cancer cell lines by inducing apoptosis. A key mechanism involves the activation of the p53 tumor suppressor protein and its downstream target, p21, leading to cell cycle arrest and apoptosis. This is followed by the activation of the caspase cascade.

Caption: this compound-induced apoptosis signaling pathway.

This diagram illustrates that this compound treatment leads to the activation of p53, which in turn upregulates the expression of p21. Increased p21 levels result in cell cycle arrest, primarily at the G2/M phase. Concurrently, this compound activates caspase-8, which then activates the executioner caspase-3, ultimately leading to programmed cell death, or apoptosis.

References

Fusarubin: A Technical Overview for Scientific Professionals

An In-depth Guide to the Chemical Properties, Biological Activity, and Experimental Analysis of a Fungal Metabolite

Abstract

Fusarubin is a naphthoquinone-derived mycotoxin produced by various species of the Fusarium fungus, most notably Fusarium solani.[1][2] This technical document provides a comprehensive overview of this compound, including its chemical identity, and serves as a resource for researchers and professionals in drug development and mycology.

Chemical and Physical Properties

This compound is a polyketide pigment with a distinct chemical structure.[3] Its fundamental properties are summarized in the table below, providing a foundational reference for experimental design and analysis.

| Property | Value | Source |

| CAS Registry Number | 1702-77-8 | [1][4][] |

| Molecular Formula | C15H14O7 | [1][4][6] |

| Molecular Weight | 306.27 g/mol | [4][][7] |

| IUPAC Name | 3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione | [1][7] |

| Synonyms | Oxyjavanicin, 3-acetonyl-5,8-dihydroxy-2-(hydroxymethyl)-6-methoxy-1,4-naphthoquinone | [4][7] |

| Appearance | Red prisms (from benzene) | [4] |

| Solubility | Soluble in glacial acetic acid, tetrahydrofuran, acetone, dioxane, and pyridine. Slightly soluble in cold chloroform, cold alcohol, and ether. Practically insoluble in carbon disulfide, cyclohexane, and cold benzene. | [4] |

Biological Activity and Potential Applications

This compound and its derivatives have garnered interest in the scientific community for their diverse biological activities. This section will explore the key signaling pathways and cellular processes modulated by this compound.

Anticancer Properties

Further research is required to fully elucidate the anticancer potential of this compound. The following diagram illustrates a hypothetical workflow for investigating its effects on cancer cell lines.

Experimental Protocols

This section provides a generalized methodology for the extraction and purification of this compound from fungal cultures, based on established principles.

Fungal Culture and Pigment Production

-

Medium Preparation: Prepare a suitable liquid or solid culture medium. A common approach involves a non-defined medium containing a carbon source (e.g., 2% glucose) and a nitrogen source (e.g., peptone and beef extract).[8]

-

Inoculation and Incubation: Inoculate the sterilized medium with a pure culture of a this compound-producing fungal strain, such as Fusarium solani. Incubate the culture under appropriate conditions of temperature (e.g., 28 ± 2°C) and light for a period sufficient for pigment production (typically 7-10 days).[8]

-

Extraction: Following incubation, harvest the fungal biomass and/or the culture filtrate. The pigment can be extracted using organic solvents in which this compound is soluble, such as chloroform, dichloromethane, or ethyl acetate.[8] Homogenization techniques can be employed to enhance extraction efficiency.[8]

Purification and Characterization

-

Chromatography: The crude extract can be subjected to chromatographic techniques for purification. Thin-Layer Chromatography (TLC) can be used for initial separation and analysis, with typical solvent systems like dichloromethane:methanol (9.5:0.5).[8] Column chromatography is suitable for larger-scale purification.

-

Spectroscopic Analysis: The purified this compound can be characterized using various spectroscopic methods:

-

UV-Vis Spectroscopy: The absorption maxima in ether are around 535 nm and 499 nm.[4] In other analyses, characteristic peaks for the naphthoquinone chromophore have been observed at approximately 294.5 nm, 316 nm, and 524 nm.[8]

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound | C15H14O7 | CID 73421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

Fusarubin: A Technical Guide to its Discovery, Biosynthesis, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fusarubin is a naphthoquinone mycotoxin produced by various species of the fungus Fusarium, most notably Fusarium solani.[1] First identified decades ago, this red pigment has garnered significant interest in the scientific community for its diverse biological activities, including potent antimicrobial and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the discovery and history of this compound, its biosynthesis, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action, particularly its effects on cancer cell signaling pathways.

Discovery and History

The initial discovery of this compound and related naphthoquinone pigments dates back over 60 years from studies on Fusarium javanicum and Fusarium solani.[4][5] These compounds were initially investigated for their antibiotic properties against bacteria and fungi.[5] Early research focused on the isolation and structural elucidation of these pigments from fungal cultures.[4] Over the years, the advent of more sophisticated analytical techniques has allowed for a deeper understanding of the this compound biosynthetic pathway and the identification of a broader range of related metabolites.[4][6] More recently, research has shifted towards elucidating the therapeutic potential of this compound, particularly its cytotoxic effects on various cancer cell lines, which has opened new avenues for its application in drug development.[7][8]

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by a multi-domain enzyme called polyketide synthase (PKS).[9] The biosynthetic gene cluster responsible for this compound production, designated as fsr, has been identified in Fusarium fujikuroi.[4] The core of this cluster is the fsr1 gene, which encodes the PKS that catalyzes the initial steps of this compound synthesis. The heptaketide backbone is formed through the condensation of seven acetyl-CoA units.[6] Subsequent enzymatic modifications, including cyclization, hydroxylation, and methylation, are carried out by other enzymes encoded by the fsr gene cluster, ultimately leading to the formation of this compound and its derivatives.[6]

Data Presentation

Table 1: Production Yields of this compound and Related Compounds in Fusarium solani under Various Culture Conditions

| Carbon Source (50 g/L) | Nitrogen Source | This compound (mg/L) | Javanicin (mg/L) | Anhydrothis compound (mg/L) | Bostrycoidin (mg/L) |

| Sucrose | Sodium Nitrate (6 g/L) | 132 | 19 | 36 | - |

| Maltose | Sodium Nitrate (6 g/L) | 56 | - | - | 1.7 |

| Glucose | Sodium Nitrate (6 g/L) | 37 | - | - | 1.2 |

| Sucrose (100 g/L) | Ammonium Tartrate (4.6 g/L) | 287 | - | - | - |

| Sucrose (50 g/L) | Ammonium Tartrate (4.6 g/L) | 2.5 | - | - | - |

| Sucrose (50 g/L) | Ammonium Tartrate (9.2 g/L) | 47 | - | - | - |

| Data compiled from Kristensen et al., 2021.[3][10] |

Table 2: Cytotoxic Effects of this compound (FUS) and Anhydrothis compound (AFU) on OCI-AML3 Human Leukemia Cells

| Compound | Concentration (µg/mL) | Effect on Cell Cycle | % Apoptosis |

| FUS | 10 | Decrease in S phase, Increase in G2/M phase | Significantly increased |

| FUS | 20 | Decrease in S phase, Increase in G2/M phase | Significantly increased |

| AFU | 25 | Increase in G0/G1 phase, Decrease in G2/M phase | Significantly increased |

| AFU | 50 | Increase in G0/G1 phase, Decrease in S and G2/M phases | Significantly increased |

| Data from Adorisio et al., 2019.[8] |

Table 3: IC50 Values of this compound and Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

| This compound | MRC-5 (normal human lung fibroblast) | 40.857 |

| 8-O-methyl this compound | Not specified | 82.366 |

| Rubrofusarin | Not specified | 183.85 |

| Data from Premalatha et al., 2022 and Rajalakshmi et al., 2022.[11][12] |

Experimental Protocols

Fungal Cultivation for this compound Production

Organism: Fusarium solani[7]

Protocol:

-

Maintain the Fusarium solani strain on Potato Dextrose Agar (PDA) at 28°C.[7]

-

For liquid culture, inoculate a 250 mL conical flask containing 100 mL of Potato Dextrose Broth (PDB) with fungal spores (1 x 10³ spores/mL) or agar plugs from a mature PDA culture.[5]

-

Incubate the flask on a rotary shaker at 125 rpm for 3 days at 37°C to generate a seed culture.[5]

-

For this compound production, prepare a production medium. An optimal medium for high this compound yield contains 100 g/L sucrose and 4.6 g/L ammonium tartrate.[10] Another effective medium consists of 50 g/L sucrose and 6 g/L sodium nitrate.[10]

-

Inoculate the production medium with the seed culture and incubate at 25°C with shaking at 100 rpm for 7-9 days.[7][10]

Extraction and Purification of this compound

Protocol:

-

After incubation, separate the fungal mycelium from the culture broth by filtration.[11]

-

Extract the intracellular pigments from the mycelial mat by homogenization in a suitable organic solvent such as chloroform or ethyl acetate.[11][13]

-

For extracellular this compound, acidify the culture filtrate with HCl and perform a liquid-liquid extraction with chloroform.[10]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[11]

-

Subject the crude extract to column chromatography on silica gel. Elute with a gradient of chloroform and methanol to separate the different pigment fractions.[11][12]

-

Monitor the fractions by thin-layer chromatography (TLC).[11]

-

Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[14]

Structural Elucidation and Quantification

Techniques:

-

High-Performance Liquid Chromatography (HPLC): Analyze the purified this compound using an analytical HPLC system with a C18 column and a diode array detector (DAD) for quantification.[7]

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of this compound using high-resolution mass spectrometry (HRMS).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure of this compound using 1H and 13C NMR spectroscopy.[2][4]

In Vitro Cytotoxicity Assay (MTT Assay)

Cell Line: Human cancer cell lines (e.g., OCI-AML3) and normal cell lines (e.g., MRC-5).[8][11]

Protocol:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of purified this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.[11]

Western Blot Analysis of Signaling Proteins

Protocol:

-

Treat cancer cells with this compound at the desired concentrations for a specified time.

-

Lyse the cells to extract total proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, caspase-3, cleaved caspase-3, caspase-8, cleaved caspase-8, p-ERK, ERK, p-p38, p38, p-Akt, Akt).[8]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

p53-p21 Dependent Cell Cycle Arrest

This compound treatment has been shown to upregulate the expression of the tumor suppressor protein p53.[8] Activated p53, in turn, transcriptionally activates the cyclin-dependent kinase inhibitor p21.[15] The increased levels of p21 inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G2/M phase.[8] This prevents the cancer cells from proliferating.

References

- 1. Combination of Pseudo-LC-NMR and HRMS/MS-Based Molecular Networking for the Rapid Identification of Antimicrobial Metabolites From Fusarium petroliphilum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Polyketides Isolated from the Marine-Derived Fungus Fusarium solani 8388 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciepub.com [sciepub.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. addi.ehu.es [addi.ehu.es]

- 10. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 12. ajbls.com [ajbls.com]

- 13. Recovery and purification of bikaverin produced by Fusarium oxysporum CCT7620 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vbn.aau.dk [vbn.aau.dk]

- 15. Activation of p53-p21waf1 pathway in response to disruption of cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fusarubin Extraction from Fusarium solani

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusarubin is a polyketide-derived naphthoquinone pigment produced by various species of the fungus Fusarium, most notably Fusarium solani. This compound and its derivatives have garnered significant interest within the scientific community due to their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties.[1][2] this compound is biosynthesized through the polyketide pathway, and its production can be influenced by various culture conditions such as nutrient sources and pH.[1] These application notes provide a comprehensive protocol for the cultivation of Fusarium solani, extraction of this compound, and subsequent purification, enabling researchers to obtain this bioactive compound for further investigation.

Data Presentation

The yield of this compound is highly dependent on the composition of the culture medium. The following tables summarize quantitative data on this compound production under different nutrient conditions, as reported in the literature.

Table 1: Effect of Carbon and Nitrogen Sources on this compound Production.

| Carbon Source (50 g/L) | Nitrogen Source | Average this compound Yield (mg/L) |

| Sucrose | Ammonium Tartrate | 2.5 - 47 |

| Sucrose | Sodium Nitrate | Optimal for this compound production |

| Maltose | Ammonium Tartrate | - |

| Glucose | Ammonium Tartrate | - |

| Glycerol | Ammonium Tartrate | - |

Data adapted from a study on the influence of carbohydrates and nitrogen sources on polyketide production by Fusarium solani.[1]

Table 2: Optimization of this compound Production with Varying Sucrose and Nitrogen Concentrations.

| Sucrose Concentration (g/L) | Nitrogen Source | Nitrogen Concentration (g/L) | Average this compound Yield (mg/L) |

| 50 | Ammonium Tartrate | 4.6 | Low |

| 50 | Ammonium Tartrate | 9.2 | 47 |

| 100 | Ammonium Tartrate | 4.6 | 287 |

| 50 | Sodium Nitrate | 6 | Optimal |

| 150 | Sodium Nitrate | 6 | - |

| 50 | Sodium Nitrate | 3 | High yields of anhydrothis compound |

Data compiled from studies investigating the optimization of this compound production.[1]

Experimental Protocols

This section details the methodologies for the cultivation of Fusarium solani, and the extraction and purification of this compound.

Protocol 1: Cultivation of Fusarium solani

This protocol describes the preparation of the fungal culture for this compound production.

Materials:

-

Fusarium solani strain (e.g., 77-13-4 OE::fsr6 G418R)[1]

-

Potato Dextrose Agar (PDA) plates

-

Carboxymethylcellulose (CMC) medium (15 g/L carboxymethylcellulose sodium salt, 1 g/L NH₄NO₃, 1 g/L KH₂PO₄, 0.5 g/L MgSO₄∙7H₂O, 1 g/L bacto yeast extract)[1]

-

Production medium (e.g., 50 g/L sucrose and 6 g/L sodium nitrate)[1]

-

Sterile flasks

-

Shaking incubator

Procedure:

-

Strain Maintenance: Maintain the Fusarium solani strain on PDA plates at 28°C.[1]

-

Sporulation Induction: To induce sporulation, inoculate 100 mL of CMC medium with 5-10 agar plugs from a one-week-old PDA plate. Incubate at 20°C and 100 rpm for five days.[1]

-

Spore Harvesting: Harvest the spores by filtering the culture through sterile glass wool to remove mycelia.[1]

-

Inoculation of Production Medium: Inoculate the production medium with the spore suspension.

-

Cultivation: Incubate the culture at 25°C with shaking at 100 rpm for 9 days.[1] Pigmentation of the culture, indicating this compound production, should become visible around 48-96 hours.[1]

Protocol 2: Extraction of this compound

This protocol outlines the liquid-liquid extraction of this compound from the culture medium.

Materials:

-

9-day old Fusarium solani culture

-

Miracloth or Whatman No. 1 filter paper

-

5 M HCl

-

Chloroform

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Mycelia Separation: Separate the fungal mycelia from the culture broth by filtration through Miracloth or Whatman No. 1 filter paper.[1][3]

-

Acidification: Take a 10 mL sample of the supernatant (culture broth) and acidify it by adding 0.7 mL of 5 M HCl.[1]

-

Solvent Extraction: Add 10 mL of chloroform to the acidified supernatant in a 50 mL centrifuge tube and shake vigorously.

-

Phase Separation: Centrifuge the mixture at 5000 x g for 5 minutes to separate the aqueous and organic phases.[1]

-

Collection of Organic Phase: Carefully collect the lower organic phase (chloroform), which contains the this compound.

-

Drying: Evaporate the chloroform from the collected extract to dryness using a rotary evaporator.[3]

Protocol 3: Purification of this compound

This protocol describes the purification of the crude this compound extract using column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Solvent system (e.g., chloroform-methanol-formic acid (8.5:1.5:0.1 v/v/v) or a gradient of chloroform-methanol)[3]

-

Glass column for chromatography

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates

-

UV-Visible Spectrophotometer

Procedure:

-

Column Preparation: Pack a glass column with silica gel slurried in the initial mobile phase.

-

Loading the Sample: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.[3]

-

Elution: Elute the column with the chosen solvent system. A gradient elution can be performed by gradually increasing the polarity of the solvent (e.g., increasing the proportion of methanol in a chloroform-methanol mixture).[3][4]

-

Fraction Collection: Collect the eluting solvent in fractions. The red-colored fractions will contain this compound.

-

Purity Analysis: Analyze the purity of the collected fractions using Thin Layer Chromatography (TLC).[5]

-

Characterization: Pool the pure fractions and confirm the identity and purity of this compound using UV-Visible spectrophotometry (λmax around 210 nm) and, if available, more advanced techniques like LC-MS/MS.[3][5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for this compound extraction and purification.

Caption: Experimental workflow for this compound extraction and purification.

Caption: Detailed workflow for the purification of this compound.

References

- 1. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The endophytic Fusarium strains: a treasure trove of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 4. ajbls.com [ajbls.com]

- 5. researchgate.net [researchgate.net]

Application Note: HPLC Method for the Quantification of Fusarubin

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of fusarubin, a naphthoquinone pigment produced by various Fusarium species. This compound and its derivatives are of significant interest due to their diverse biological activities, including antimicrobial and cytotoxic properties.[1] This protocol provides a comprehensive guide covering sample extraction from fungal liquid cultures, preparation of standards, HPLC-DAD (Diode Array Detector) analysis, and method validation, making it suitable for researchers in natural product chemistry, mycotology, and drug discovery.

Principle

The method employs reverse-phase HPLC to separate this compound from other metabolites in a crude extract. A C18 stationary phase is used with a gradient mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). This allows for the efficient separation of compounds based on their polarity. Quantification is achieved by using a Diode Array Detector (DAD) or a UV-Vis detector set to a specific wavelength corresponding to the absorbance maximum of this compound. The concentration in an unknown sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified this compound standard.

Materials and Reagents

Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporation system or rotary evaporator

-

Ultrasonic bath

-

Water purification system (for HPLC-grade water)

-

Glassware (volumetric flasks, test tubes, pipettes)

-

Syringes and syringe filters (0.22 µm, PTFE or Nylon)

-

HPLC vials

Chemicals and Standards:

-

This compound analytical standard (>95% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Chloroform (Analytical grade)

-

Hydrochloric Acid (HCl, 5 M)

-

Formic Acid or Trifluoroacetic Acid (TFA) (HPLC grade)

-

Purified water (HPLC grade)

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at -20°C in the dark.